![molecular formula C9H24O4Si2 B14217784 Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol CAS No. 797760-69-1](/img/structure/B14217784.png)
Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol is a compound that features a trimethylsilyl group, which is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. The trimethylsilyl group is characterized by its chemical inertness and large molecular volume, making it useful in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol typically involves the reaction of acetic acid with a silylating agent such as trimethylsilyl chloride in the presence of a base. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis of the silylating agent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl ethers.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include silyl ethers, alcohols, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group acts as a protecting group, preventing reactions at specific sites on the molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other silyl ethers such as:
- Trimethylsilyl ether
- Triethylsilyl ether
- Tert-butyldimethylsilyl ether
- Triisopropylsilyl ether
Uniqueness
What sets acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol apart from these similar compounds is its specific structure, which provides unique reactivity and selectivity in chemical reactions. The presence of both acetic acid and silyl ether functionalities allows for versatile applications in various fields .
Propiedades
Número CAS |
797760-69-1 |
|---|---|
Fórmula molecular |
C9H24O4Si2 |
Peso molecular |
252.45 g/mol |
Nombre IUPAC |
acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol |
InChI |
InChI=1S/C7H20O2Si2.C2H4O2/c1-10(2,3)9-11(4,5)7-6-8;1-2(3)4/h8H,6-7H2,1-5H3;1H3,(H,3,4) |
Clave InChI |
ZNWXQPKSIYPIJT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C[Si](C)(C)O[Si](C)(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({2-[(Pyridin-4-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14217701.png)
![Benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14217704.png)
![N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14217707.png)
-](/img/structure/B14217708.png)
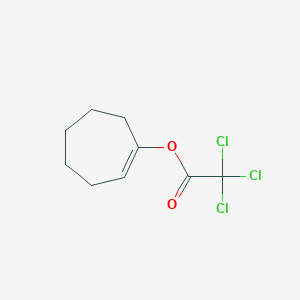
![1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo-](/img/structure/B14217718.png)
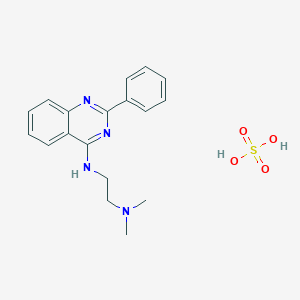
![(2-Azido-5-chlorophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B14217735.png)
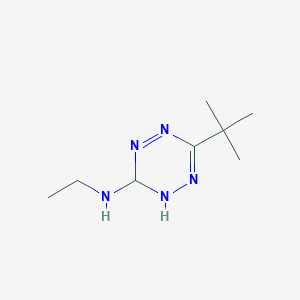
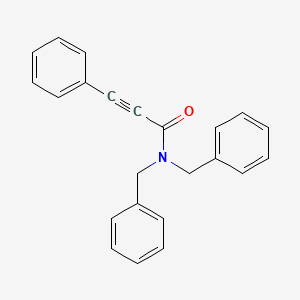
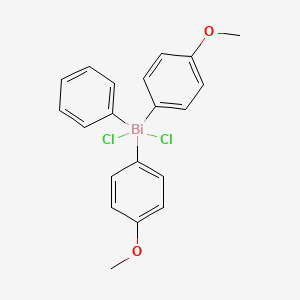
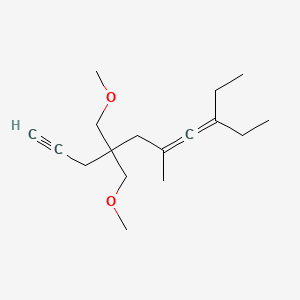
![9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol](/img/structure/B14217780.png)
![2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-5-phenyl-1H-pyrrole](/img/structure/B14217792.png)
